molecular formula C5H2Cl2OS B6265955 3,5-dichlorothiophene-2-carbaldehyde CAS No. 67482-51-3

3,5-dichlorothiophene-2-carbaldehyde

Cat. No. B6265955
CAS RN: 67482-51-3
M. Wt: 181
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorothiophene-2-carbaldehyde (3,5-DC) is an important organic compound that has a wide range of uses in research and industry. It is a heterocyclic compound with a thiophene ring and two chlorine atoms attached to the benzene ring. 3,5-DC has a wide range of applications in the fields of synthetic organic chemistry, biochemical research, and drug development. Its unique properties make it an ideal starting material for the synthesis of various compounds that are used in the development of new drugs and other products.

Scientific Research Applications

3,5-dichlorothiophene-2-carbaldehyde has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including drugs and other products. It is also used in the synthesis of polymers and as a catalyst in organic reactions. It has also been used in the development of new drugs and other products, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 3,5-dichlorothiophene-2-carbaldehyde is not fully understood. However, it is known to be metabolized in the body and is believed to interact with enzymes and other proteins. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichlorothiophene-2-carbaldehyde are not fully understood. However, it has been shown to have some effects on the nervous system, including sedative and analgesic effects. It has also been shown to have some antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

3,5-dichlorothiophene-2-carbaldehyde has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable and has a low toxicity. However, it is also expensive and can be difficult to purify.

Future Directions

Given its wide range of applications, there are many potential future directions for 3,5-dichlorothiophene-2-carbaldehyde research. These include further study of its biochemical and physiological effects, as well as its potential use in the development of new drugs and other products. It could also be used in the synthesis of new materials and in the development of new catalysts. Additionally, further research into its mechanism of action could lead to new insights into the metabolism of drugs and other compounds.

Synthesis Methods

3,5-dichlorothiophene-2-carbaldehyde can be synthesized by a number of methods, including the reaction of 2-bromo-3,5-dichlorothiophene with sodium hydroxide in ethanol. This reaction produces a mixture of 3,5-dichlorothiophene-2-carbaldehyde and other byproducts, which can be separated by column chromatography. Other methods of synthesis include the oxidation of 3-chlorothiophene-2-carboxaldehyde with potassium permanganate, the reaction of 2-chloro-3,5-dichlorothiophene with sodium hydroxide, and the reaction of 3,5-dichloro-2-chlorothiophene with sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-dichlorothiophene-2-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-chlorothiophene", "3-chlorothiophene", "2-nitrobenzaldehyde", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of 2-chlorothiophene with nitric acid in the presence of sulfuric acid to yield 2-chloro-5-nitrothiophene.", "Step 2: Reduction of 2-chloro-5-nitrothiophene with sodium dithionite in the presence of sodium hydroxide to yield 2-amino-5-chlorothiophene.", "Step 3: Diazotization of 3-chlorothiophene with sodium nitrite in the presence of hydrochloric acid to yield 3-chlorothiophene diazonium chloride.", "Step 4: Coupling of 2-amino-5-chlorothiophene with 3-chlorothiophene diazonium chloride in the presence of sodium hydroxide to yield 3,5-dichloro-2-(2-thienyl)aniline.", "Step 5: Oxidation of 3,5-dichloro-2-(2-thienyl)aniline with sodium periodate in the presence of water to yield 3,5-dichlorothiophene-2-carbaldehyde." ] }

CAS RN

67482-51-3

Product Name

3,5-dichlorothiophene-2-carbaldehyde

Molecular Formula

C5H2Cl2OS

Molecular Weight

181

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.